molecular formula C14H15N7O3 B3014386 2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034438-39-4

2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B3014386
CAS No.: 2034438-39-4
M. Wt: 329.32
InChI Key: JUVQAYMICSEJAJ-UHFFFAOYSA-N
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Description

Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, a compound related to the one , 2-(1,2,4-oxadiazol-5-yl)aniline, was found to be a yellow powder with a melting point of 188–190°C .

Scientific Research Applications

Synthesis and Biological Assessment

A study on the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, incorporating an 1,2,4-oxadiazol cycle, highlighted the creation of 32 analogs. This research aimed to develop a method for synthesizing these compounds and conduct a biological assessment. The synthesis process involved starting from commercially available chloropyridine-carboxylic acids, proceeding through various chemical reactions, including hydrazinolysis and ester formation, to yield the target acetamides. The compounds' structures were confirmed via 1H NMR spectroscopy, and their pharmacological activity was also studied. The research offers a synthetic approach for obtaining diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, presenting a method applicable to the synthesis of compounds related to the one (Karpina et al., 2019).

Heterocyclic Compounds and Their Applications

Another research focus has been on the synthesis and insecticidal assessment of heterocycles, such as thiadiazole derivatives, against the cotton leafworm, Spodoptera littoralis. This study utilized a precursor compound for synthesizing various heterocycles, including pyrrole, pyridine, and triazolo[5,1-c]triazine derivatives. The compounds were characterized by various spectroscopic methods, and their insecticidal activity was evaluated, indicating the potential for agricultural applications of related compounds (Fadda et al., 2017).

Acylation of Heteroaromatic Amines

Research on the acylation of heteroaromatic amines for synthesizing new classes of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives has also been conducted. This study demonstrated the preparation of these compounds through cyanoacetylation reactions, followed by cyclization, showcasing methods for generating compounds with potential biological activities (Ibrahim et al., 2011).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Additionally, the exploration of the biological activities of these compounds continues to be a significant area of research .

Properties

IUPAC Name

2-acetamido-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O3/c1-8-17-14(24-20-8)10-3-4-21-11(5-10)18-19-12(21)6-16-13(23)7-15-9(2)22/h3-5H,6-7H2,1-2H3,(H,15,22)(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVQAYMICSEJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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